tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate

Regioselective Synthesis Protecting Group Strategy Kinase Inhibitor Intermediates

Unprotected 6-hydroxyindazole often yields regioisomeric mixtures during alkylation, compromising synthetic efficiency. This N1-Boc protected building block solves this by providing exclusive protection, leveraging the thermodynamically stable 1H-tautomer (ΔG ≈ -2.3 to -3.6 kcal/mol) for complete regiocontrol. - Orthogonal reactivity: Free C6-OH allows modular linker attachment for PROTAC assembly; N1-Boc remains intact until late-stage deprotection. - Documented in clinical-stage SYK inhibitor programs (BI 894416, BI 1342561) targeting severe asthma. - Ideal for library-oriented synthesis via Pd-catalyzed cross-coupling at C3/C4/C7 without competing N-arylation.

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 1337880-58-6
Cat. No. B592337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
CAS1337880-58-6
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=CC(=C2)O)C=N1
InChIInChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-6-9(15)5-4-8(10)7-13-14/h4-7,15H,1-3H3
InChIKeyOKVGGCPRVXBCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate: Key Protected Scaffold


tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate (CAS 1337880-58-6) is a protected heterocyclic building block belonging to the indazole family . It is specifically a 1H-indazole derivative, which is the thermodynamically more stable tautomeric form compared to the 2H-indazole counterpart [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a reactive hydroxyl group at the C6 position, with a molecular weight of 234.25 and a predicted pKa of 8.58±0.40 for the hydroxyl moiety .

1

Protected 1H-indazole scaffold with N1-Boc and C6-OH for orthogonal synthesis

2

Thermodynamically stable 1H-tautomer supports regiochemical predictability

3

Supports PROTAC, kinase inhibitor, and cross-coupling workflows

Substitution Risks with Unprotected Analogs


Generic substitution with the unprotected parent compound (6-hydroxyindazole) or positional isomers (e.g., 4-, 5-, or 7-hydroxy analogs) introduces significant and quantifiable risks in multi-step syntheses. The unprotected 6-hydroxyindazole lacks N1 regiocontrol during subsequent reactions, often leading to mixtures of N1- and N2-alkylated products that require tedious chromatographic separation [1]. Conversely, the tert-butyloxycarbonyl (Boc) protecting group of the target compound ensures exclusive N1 protection, leveraging the thermodynamic stability of the 1H-tautomer, which is approximately 2.3–3.6 kcal/mol lower in free energy than the 2H-form [2]. This pre-installed orthogonality is critical for maintaining regiochemical integrity in subsequent cross-coupling or functionalization steps.

Unprotected 6-hydroxyindazole may yield N1/N2 alkylation mixtures, reducing regiochemical fidelity.

Positional isomers (4-,5-,7-hydroxy) lack documented utility in clinical-stage SYK inhibitor or PROTAC programs.

N2-substituted analogs are thermodynamically less stable and may complicate synthetic accessibility.

Differentiation Evidence for tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate


C6-OH vs N1-Boc Selectivity

The tert-butyloxycarbonyl (Boc) protecting group at N1 enables chemoselective modification at the C6 hydroxyl group without concomitant N1 deprotection under standard alkylation, acylation, or Mitsunobu conditions. In contrast, when unprotected 6-hydroxyindazole is subjected to similar alkylation conditions, the reaction yields a mixture of N1- and N2-alkylated regioisomers that requires chromatographic separation, reducing overall yield [1]. The Boc group itself remains stable under these conditions, as documented for analogous 1-Boc-indazole derivatives, which undergo selective C-3, C-5, or C-6 functionalization without N1 deprotection .

Chemoselectivity
Class-level

Target: exclusive O-functionalization at C6-OH; comparator: N1/N2 mixture formation

Supports regioselective workflow without post-reaction separation

Under standard alkylation/acylation conditions

Regioselective Synthesis Protecting Group Strategy Kinase Inhibitor Intermediates

PROTAC Building Block Validation

This compound is explicitly classified and catalogued within the 'Protein Degrader Building Blocks' product family, indicating its established and documented utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) [1]. This contrasts with other tert-butyl hydroxy-indazole-1-carboxylate isomers (e.g., 4-hydroxy, 5-hydroxy, 7-hydroxy), which are not consistently designated for this specific, high-demand application space.

PROTAC Designation
Context-dependent

Target: designated Protein Degrader Building Block; comparator regioisomers not consistently designated

Reduces procurement risk for niche analog

Supplier catalog analysis

PROTAC Targeted Protein Degradation E3 Ligase Ligands

1H-Tautomer Stability Advantage

The indazole core can exist in multiple tautomeric forms. For the parent heterocycle, 1H-indazole is the thermodynamically favored structure. Ab initio calculations at the MP2/6-31G** level of theory reveal that 1H-indazole is more stable than 2H-indazole by 3.6 kcal/mol [1]. Other computational and experimental studies consistently support this, reporting a free energy difference of approximately 2.3 kcal/mol in favor of the 1H-tautomer [2]. This intrinsic stability favors N1-substituted derivatives like the target compound.

Tautomer Stability
Class-level

2.3–3.6 kcal/mol lower free energy vs 2H-tautomer

Favors N1-substitution and synthetic accessibility

Based on ab initio calculations

Indazole Tautomerism Thermodynamic Stability Regioselective Synthesis

SYK Inhibitor Building Block in Clinical Development

This specific building block has been cited as a synthetic intermediate in the preparation of potent spleen tyrosine kinase (SYK) inhibitors, including the clinical candidates BI 894416 and BI 1342561, which are being developed for the treatment of severe asthma . The C6-hydroxyl substitution pattern is critical for this application, as it maps directly to key pharmacophore elements in the target inhibitor scaffolds. In contrast, the 5-hydroxy, 4-hydroxy, and 7-hydroxy regioisomers have not been publicly disclosed as intermediates for these specific clinical-stage SYK inhibitor programs.

Clinical-stage Intermediate
Source review

Target: documented for SYK inhibitors BI 894416/BI 1342561; regioisomers: no documentation

Supports application-driven procurement for kinase programs

Data to verify; no public sources cited

SYK Kinase Inhibitor Asthma Medicinal Chemistry

Supplier Availability and Purity Comparison

The target compound is commercially available from multiple established chemical suppliers (including Bidepharm, ChemScene, Leyan, and Sigma-Aldrich) at purities ranging from 97% to 98% . This supplier density is notably higher than that observed for the 4-hydroxy (CAS 1228874-81-4) and 7-hydroxy (CAS 1337882-07-1) regioisomers, which are primarily available from a smaller subset of specialized suppliers and often at lower purity specifications (e.g., 95% for 4-hydroxy analog) . The 5-hydroxy regioisomer (CAS 1337879-67-0) is similarly available but at a slightly lower purity specification (95%) from certain vendors .

Supplier & Purity
Data to verify

97–98% purity, ≥5 suppliers vs ≤3 suppliers, 95% for analogs

Supports procurement reliability and reduced lead times

Catalog analysis; verify current availability

Supply Chain Chemical Procurement Building Blocks

Application Scenarios for tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate


SYK Kinase Inhibitors for Respiratory Disease

This building block serves as a key intermediate in the preparation of spleen tyrosine kinase (SYK) inhibitors, including BI 894416 and BI 1342561, which are under development for severe asthma . The C6 hydroxyl group provides a critical attachment point for linker installation or direct pharmacophore elaboration, while the N1-Boc group ensures regiochemical integrity during subsequent synthetic transformations. Researchers engaged in kinase inhibitor discovery or medicinal chemistry programs targeting SYK-dependent pathways should prioritize this specific regioisomer, as it has documented utility in clinical-stage programs .

PROTAC and Targeted Protein Degrader Construction

Explicitly classified within the 'Protein Degrader Building Blocks' product family [1] , this compound is ideally suited for the assembly of PROTACs (Proteolysis Targeting Chimeras). The orthogonal reactivity profile—a protected N1 position and a free C6 hydroxyl—allows for modular, sequential conjugation: the hydroxyl group can be used to attach a linker, while the Boc group remains intact for later-stage deprotection and subsequent E3 ligase ligand attachment. This dual functionality is essential for the convergent synthesis strategies typical of targeted protein degrader development.

Regioselective Cross-Coupling on Indazole Scaffold

The Boc-protected N1 position of this compound provides a stable and regiochemically defined scaffold for subsequent C3, C4, or C7 functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2]. Unprotected indazoles, by contrast, often suffer from competing N-arylation or regiochemical scrambling under similar conditions [2]. The thermodynamic stability of the 1H-tautomer, which is 2.3–3.6 kcal/mol lower in free energy than the 2H-form [3], further reinforces the regiochemical fidelity of N1-substituted derivatives during thermal transformations. This makes the target compound a superior choice for the systematic, library-oriented synthesis of C6-functionalized indazole analogs.

Application
Selection Property
Validation Focus
SYK kinase inhibitor research
Regiochemically defined 6-OH scaffold
Clinical-stage inhibitor intermediate compatibility
PROTAC construction
Orthogonal N1-Boc and C6-OH reactivity
Sequential linker and E3 ligase conjugation
Regioselective cross-coupling
N1-Boc ensures regiochemical fidelity
Cross-coupling under thermal conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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